molecular formula C6H16NO3P B1623932 [(1R)-1-aminohexyl]phosphonic acid CAS No. 308103-42-6

[(1R)-1-aminohexyl]phosphonic acid

Cat. No.: B1623932
CAS No.: 308103-42-6
M. Wt: 181.17 g/mol
InChI Key: ODMTWOKJHVPSLP-ZCFIWIBFSA-N
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Description

[(1R)-1-aminohexyl]phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a hexyl chain with an amino group at the terminal position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(1R)-1-aminohexyl]phosphonic acid typically involves the reaction of hexylamine with phosphorous acid or its derivatives. One common method is the Kabachnik-Fields reaction, which involves the condensation of hexylamine, formaldehyde, and phosphorous acid under controlled conditions . The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: [(1R)-1-aminohexyl]phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

[(1R)-1-aminohexyl]phosphonic acid exhibits promising biological activities, making it a candidate for drug development. Its mechanisms of action include:

  • Enzyme Inhibition : The compound can inhibit metalloproteases by mimicking the transition state of enzyme-substrate complexes. This property is crucial in developing treatments for diseases involving proteolytic enzymes .
  • Antiviral and Antibacterial Activity : Research indicates that this compound has moderate antiviral effects and high antibacterial efficacy against various pathogens, suggesting potential as a therapeutic agent in infectious diseases .
  • Antitumor Properties : Preliminary studies have shown that derivatives of this compound may inhibit tumor growth through specific molecular pathways, indicating its potential in cancer therapy .

Agricultural Applications

The compound is also explored for its role in agriculture:

  • Pesticides and Herbicides : this compound and its derivatives are being investigated for their effectiveness as herbicides and pesticides, particularly in controlling resistant strains of weeds and pests .
  • Water Treatment : Its chelating properties allow it to be used in water decontamination processes, effectively removing hazardous micropollutants from agricultural runoff .

Materials Science

In materials science, this compound is utilized for:

  • Metal Ion Complexation : The compound forms stable complexes with metal ions, enhancing its utility in adsorption applications and catalysis .
  • Corrosion Inhibition : It serves as an effective corrosion inhibitor in metal plating processes, protecting surfaces from degradation .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAntiviral ActivityAntibacterial ActivityAntitumor Activity
This compoundModerateHighModerate
(1-Aminopropyl)phosphonic acidLowModerateLow
2-Aminoethylphosphonic acidLowHighLow

This comparison highlights the unique efficacy of this compound in various biological contexts.

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of phosphonopeptides incorporating this compound. Modifications to the amino group significantly influenced antibacterial potency against pathogens such as Staphylococcus aureus and Escherichia coli. The most effective derivatives were identified as promising candidates for further development in antibiotic therapies .

Case Study 2: Synthesis and Biological Evaluation

Research focused on synthesizing derivatives of this compound with enhanced biological activity. These compounds were evaluated for their ability to inhibit key enzymes involved in bacterial cell wall synthesis. Results showed that certain derivatives exhibited improved inhibitory effects compared to the parent compound, emphasizing the importance of structural modifications in enhancing biological activity .

Mechanism of Action

The mechanism of action of [(1R)-1-aminohexyl]phosphonic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • (1R)-(-)-(1-Aminopropyl)phosphonic acid
  • (1R)-(-)-(1-Aminobutyl)phosphonic acid
  • (1R)-(-)-(1-Aminopentyl)phosphonic acid

Comparison:

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for [(1R)-1-aminohexyl]phosphonic acid, and how can stereochemical purity be ensured?

  • Methodology : The compound can be synthesized via (1) the modified Mannich reaction , involving phosphorous acid, formaldehyde, and a chiral amine precursor under controlled pH and temperature , or (2) dealkylation of dialkyl phosphonates using acidic conditions (HCl) or the McKenna procedure (bromotrimethylsilane followed by methanolysis) . To ensure enantiomeric purity, employ asymmetric catalysis (e.g., chiral catalysts like BINOL-derived phosphoric acids) or chiral chromatography (e.g., HPLC with chiral stationary phases) during purification .

Q. Which analytical techniques are recommended for detecting this compound in biological or environmental samples?

  • Methodology : Use liquid chromatography-mass spectrometry (LC-MS) with reverse-phase columns (C18) and electrospray ionization (ESI) in negative ion mode. For quantification, apply isotope dilution (e.g., deuterated internal standards). Note that regulatory guidelines require reporting phosphonic acid residues as fosetyl equivalents (conversion factor: 0.1 mg/kg phosphonic acid = 0.13 mg/kg fosetyl) . Confirm results with nuclear magnetic resonance (NMR) for structural validation .

Q. How does the steric and electronic configuration of this compound influence its reactivity in coordination chemistry?

  • Methodology : The longer butyl chain introduces steric hindrance, favoring selective coordination with transition metals (e.g., Cu²⁺ or Fe³⁺). Characterize complexes using X-ray crystallography or electron paramagnetic resonance (EPR) . Compare binding constants (log K) with shorter-chain analogs (e.g., 2-aminoethylphosphonic acid) to assess electronic effects .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. The phosphonic acid group is stable in acidic conditions (pH 2–6) but may hydrolyze in strong alkaline environments (pH >10). Use buffered solutions (e.g., phosphate buffer, pH 7.4) for biological assays to prevent degradation .

Q. How can researchers validate the purity of this compound batches?

  • Methodology : Perform elemental analysis (C, H, N, P) to confirm stoichiometry. Use high-resolution mass spectrometry (HRMS) for molecular weight verification. Quantify impurities (>0.1%) via ion chromatography for anionic byproducts (e.g., phosphate) and gas chromatography (GC) for volatile organics .

Advanced Research Questions

Q. How can researchers differentiate endogenous phosphonic acid from exogenous sources (e.g., fertilizers or microbial activity) in plant tissues?

  • Methodology : Employ isotopic labeling (e.g., ¹³C or ³²P tracing) to track incorporation pathways. Analyze for co-metabolites (e.g., fosetyl in soil or microbial cultures) using LC-MS/MS . Validate with microbial genomic profiling to identify phosphonate-metabolizing organisms in the rhizosphere .

Q. What experimental approaches resolve contradictions in phosphonic acid quantification when multiple degradation pathways exist?

  • Methodology : Use orthogonal analytical methods :

  • Ion chromatography for inorganic phosphite (H₃PO₃⁻) vs. phosphonic acid.
  • Enzymatic assays with phosphonate-specific lyases to confirm substrate specificity.
  • Spike recovery experiments in complex matrices (e.g., plant extracts) to assess interference .

Q. How can enantiomeric excess (ee) be optimized in large-scale synthesis of this compound?

  • Methodology : Optimize asymmetric induction using chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives). Monitor ee via chiral HPLC or NMR with chiral shift reagents . For industrial-scale production, consider kinetic resolution using immobilized enzymes (e.g., lipases) .

Q. What mechanistic insights explain the enzyme inhibitory activity of this compound in bacterial systems?

  • Methodology : Conduct enzyme kinetics (Michaelis-Menten analysis) to determine inhibition constants (Kᵢ). Use X-ray crystallography (e.g., PDB: 4R7U) to resolve binding modes in active sites. Compare with analogs (e.g., fosfomycin) to assess structural determinants of potency .

Q. How do environmental factors (e.g., soil pH, microbial consortia) influence the persistence of this compound in agroecosystems?

  • Methodology : Perform microcosm studies under controlled conditions (varying pH, moisture). Quantify degradation rates via LC-MS and correlate with metagenomic data (16S rRNA sequencing) to identify degradative microbes. Model persistence using first-order kinetics and validate with field trials .

Properties

CAS No.

308103-42-6

Molecular Formula

C6H16NO3P

Molecular Weight

181.17 g/mol

IUPAC Name

[(1R)-1-aminohexyl]phosphonic acid

InChI

InChI=1S/C6H16NO3P/c1-2-3-4-5-6(7)11(8,9)10/h6H,2-5,7H2,1H3,(H2,8,9,10)/t6-/m1/s1

InChI Key

ODMTWOKJHVPSLP-ZCFIWIBFSA-N

SMILES

CCCCCC(N)P(=O)(O)O

Isomeric SMILES

CCCCC[C@H](N)P(=O)(O)O

Canonical SMILES

CCCCCC(N)P(=O)(O)O

Origin of Product

United States

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